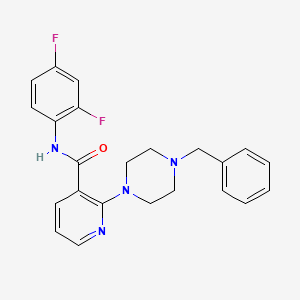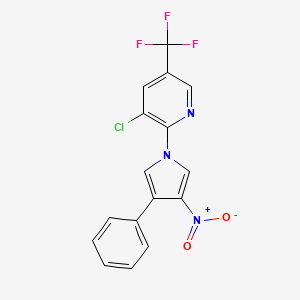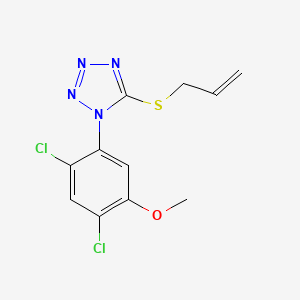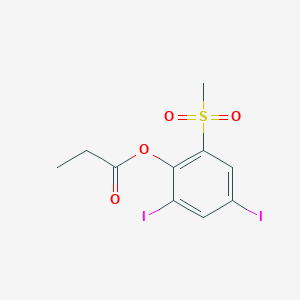![molecular formula C14H13ClF3N3 B3037016 1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine CAS No. 401567-88-2](/img/structure/B3037016.png)
1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine
Übersicht
Beschreibung
“1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine” is a chemical compound with the CAS Number: 401567-88-2 . Its IUPAC name is 6-chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline . The molecular weight of this compound is 315.73 .
Molecular Structure Analysis
The InChI code for “1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine” is 1S/C14H13ClF3N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2 . This code provides a unique representation of the molecular structure.
Physical And Chemical Properties Analysis
The compound “1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine” should be stored at ambient temperature .
Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Agonist Activity
- Effect on Serotonin Binding : 1-(m-Trifluoromethylphenyl)-piperazine shows potential as a serotonin receptor agonist. It inhibits the specific binding of tritiated serotonin to rat brain membranes and decreases serotonin turnover, as evidenced by a slower decline in serotonin concentration after synthesis inhibition and a slower accumulation of 5-HIAA following probenecid injection (Fuller, Snoddy, Mason, & Molloy, 1978).
Pharmacological Profiles
- Diverse Pharmacological Applications : The structural scaffold of 7‐chloro‐4‐(piperazin‐1‐yl)quinoline, closely related to 1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine, is significant in medicinal chemistry, showing a wide range of pharmacological profiles including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, and serotonin antagonists properties (El-Azzouny, Aboul-Enein, & Hamissa, 2020).
Antimalarial Activity
- In Vitro Antimalarial Evaluations : Piperazine derivatives with trifluoromethylquinolin-4-yl groups have shown promising results in in vitro antimalarial activity evaluations against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, indicating potential as antimalarial agents (Kgokong, Matsabisa, Smith, & Breytenbach, 2008).
Anticancer Properties
- Anti-Breast Cancer Potential : Chloroquine analogs with the 7-chloro-4-(piperazin-1-yl)quinoline structure have shown substantial antiproliferative effects on human breast tumor cell lines, suggesting their potential as bases for cancer chemotherapeutics (Solomon, Hu, & Lee, 2010).
Antibacterial Activity
- Application in Antibacterial Drugs : Terazosin hydrochloride, derived from similar quinazoline-piperazine structures, has been studied for its antibacterial activity against various bacteria, indicating the potential of such compounds in the development of new antibacterial agents (Kumar, Kumar, & Mazumdar, 2021).
Photochemical Reactions
- Photochemical Stability and Reactions : The photochemical behavior of compounds like ciprofloxacin, which shares a structural similarity with the piperazine-quinoline scaffold, has been studied, shedding light on their stability and reaction mechanisms under various conditions, which is crucial for drug development (Mella, Fasani, & Albini, 2001).
Antimycobacterial Activity
- Potential Against Mycobacterium tuberculosis : Novel compounds featuring the quinolinyloxy-piperazinyl structure have shown significant in vitro antimycobacterial activity against the Mycobacterium tuberculosis H37Rv strain, indicating their potential application in tuberculosis treatment (Patel, Kumari, Rajani, & Chikhalia, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-chloro-4-piperazin-1-yl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3/c15-9-1-2-11-10(7-9)12(21-5-3-19-4-6-21)8-13(20-11)14(16,17)18/h1-2,7-8,19H,3-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIFXTASSJARHPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC3=C2C=C(C=C3)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601207247 | |
| Record name | 6-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-Chloro-2-(trifluoromethyl)quinol-4-yl]piperazine | |
CAS RN |
401567-88-2 | |
| Record name | 6-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=401567-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-(1-piperazinyl)-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601207247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Allyl 6-[4-(2-fluorophenyl)piperazino]nicotinate](/img/structure/B3036933.png)
![[1,5-diphenyl-3-(trifluoromethyl)pyrazol-4-yl] N,N-dimethylsulfamate](/img/structure/B3036935.png)

![Allyl 6-[4-(2,5-dimethylphenyl)piperazino]nicotinate](/img/structure/B3036940.png)
![4-[(2,6-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036941.png)
![4-[(2,4-Dichlorophenyl)methoxy]-1,5-diphenyl-3-(trifluoromethyl)pyrazole](/img/structure/B3036942.png)
![[8-(6-Chloro-3-pyridazinyl)-1-oxa-4,8-diazaspiro[4.5]dec-4-yl](2,4-dichlorophenyl)methanone](/img/structure/B3036944.png)

![2-[1-[5-[[[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-4,5-dihydro-1,2-oxazol-3-yl]ethylidene]propanedinitrile](/img/structure/B3036946.png)

![2-[5-(Dimethylamino)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B3036950.png)

![5-[4-(2-chlorophenyl)piperazino]-1H-1,2,4-triazol-3-amine](/img/structure/B3036954.png)
![1-[(2-chlorobenzyl)oxy]-2-[3-(trifluoromethyl)phenyl]-1H-imidazo[4,5-b]pyridine](/img/structure/B3036956.png)